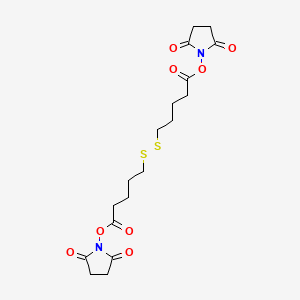

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) は、不活性な 32 kD カスパーゼ-3 前駆体の切断部位の 1 つに対応するペプチドアルデヒドです。 この化合物は、p17 サブユニットの形成を阻害し、32 kD 前駆体の蓄積を誘導する役割で知られています 。それは、特にアポトーシスやカスパーゼ活性に関連する研究において、生化学研究で一般的に使用されます。

準備方法

合成経路と反応条件

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) の合成は、通常、固相ペプチド合成 (SPPS) を伴います。このプロセスは、保護されたアミノ酸を樹脂結合ペプチド鎖に順次付加することから始まります。 最後のステップは、アルデヒド基の脱保護を行い、目的の化合物を得ることです .

工業生産方法

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) の工業生産は、ラボ合成と同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、高収率と純度を確保するために頻繁に使用されます。 このプロセスには、目的の製品品質を得るために、高速液体クロマトグラフィー (HPLC) などの厳密な精製ステップが含まれます .

化学反応の分析

反応の種類

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) は、主にペプチドアルデヒドに典型的な反応を起こします。これらには次のものが含まれます。

酸化: アルデヒド基はカルボン酸に酸化できます。

還元: アルデヒド基は第一級アルコールに還元できます。

置換: アルデヒド基は求核置換反応に関与できます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

主要な生成物

酸化: 対応するカルボン酸を生成します。

還元: 対応する第一級アルコールを生成します。

科学研究への応用

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) は、特に以下の分野において、科学研究で広く使用されています。

化学: ペプチドアルデヒド反応のモデル化合物として使用されます。

生物学: カスパーゼ活性を阻害し、細胞死のメカニズムを研究するアポトーシス研究で使用されます。

医学: アポトーシスの調節不全を伴う疾患における潜在的な治療的用途について調査されています。

科学的研究の応用

Ac-Ile-Glu-Thr-Asp-aldehyde (pseudo acid) is extensively used in scientific research, particularly in the following fields:

Chemistry: Used as a model compound to study peptide aldehyde reactions.

Biology: Employed in apoptosis research to inhibit caspase activity and study cell death mechanisms.

Medicine: Investigated for its potential therapeutic applications in diseases involving dysregulated apoptosis.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

作用機序

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) は、カスパーゼ活性を阻害することによってその効果を発揮します。カスパーゼの活性部位に結合して、基質の切断を防ぎます。この阻害は、不活性なカスパーゼ前駆体の蓄積につながり、アポトーシスのシグナル伝達経路をブロックします。 分子標的には、カスパーゼ-3 や、アポトーシスの内因性および外因性経路に関与する他の関連するカスパーゼが含まれます .

類似化合物との比較

類似化合物

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-pNA: 酵素的切断によって p-ニトロアニリンを放出するカスパーゼ-8 の基質.

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-AFC: カスパーゼ-8 の蛍光基質で、切断によって蛍光化合物を放出する.

独自性

アセチル-イソロイシン-グルタミン酸-トレオニン-アスパラギン酸-アルデヒド (擬似酸) は、カスパーゼ-3 に対する特異的な阻害活性とそのアポトーシス研究における役割のために独自です。 他の類似化合物とは異なり、酵素的反応の基質として機能するのではなく、カスパーゼ活性を直接阻害します .

特性

IUPAC Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTKTZHLZLOIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N4O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)

![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)

![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)